![molecular formula C18H13ClN4O5S2 B2502764 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 902254-97-1](/img/structure/B2502764.png)
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a compound known for its unique chemical properties and applications in various scientific fields. This molecule features a complex structure with multiple functional groups, making it a versatile subject for study in chemistry, biology, medicine, and industry. This compound is often explored for its potential as a pharmaceutical agent due to its intricate interactions with biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
- Formation of the Benzo[d]oxazole Core::
Starting from a chlorinated aromatic precursor, usually 5-chloro-2-hydroxybenzoic acid, which undergoes cyclization to form the benzo[d]oxazole core.
Cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) under heated conditions.
- Introduction of the Sulfamoyl Phenyl Group::
The synthesized benzo[d]oxazole core is then reacted with a thiazole-based sulfonamide.
This step is often carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
- Acetylation::
Acetylation is performed using acetic anhydride to introduce the acetyl functional group at the appropriate position.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial for high yield and purity:
- Solvent Choice::
Using solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can improve the solubility of intermediates and reactants, thus enhancing reaction efficiency.
- Catalysts and Reagents::
Employing higher-quality reagents and optimized catalysts can lead to a more streamlined synthesis, reducing the number of purification steps required.
化学反应分析
Types of Reactions: 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo several types of chemical reactions:
- Substitution Reactions::
Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions, often facilitated by strong bases like sodium hydroxide (NaOH).
- Oxidation Reactions::
The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions, leading to the formation of sulfoxides or sulfones.
- Nucleophilic Substitution::
Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Conditions: Reflux in suitable solvents such as ethanol or methanol
- Oxidation::
Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA)
Conditions: Ambient temperature or slight heating in solvents like dichloromethane (DCM)
- Substitution Reactions::
Substituted benzo[d]oxazole derivatives with varied functional groups.
- Oxidation Reactions::
Sulfoxides or sulfones, depending on the extent of oxidation.
科学研究应用
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide finds applications in numerous scientific domains:
- Chemistry::
Used as a building block for synthesizing novel compounds with potential biological activities.
- Biology::
Investigated for its interactions with enzymes and proteins, particularly in the context of inhibiting specific biological pathways.
- Medicine::
Potential therapeutic agent due to its unique structural features, enabling interactions with various molecular targets such as receptors and enzymes.
- Industry::
Utilized in the development of specialty chemicals and advanced materials, particularly in the pharmaceutical and agrochemical sectors.
作用机制
The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide exerts its effects is multifaceted:
- Molecular Targets::
It is believed to target specific enzymes and receptors, inhibiting their activity by binding to their active sites or allosteric sites.
- Pathways Involved::
The compound may disrupt key signaling pathways within cells, leading to altered cellular functions and responses, which are useful in both therapeutic and research contexts.
相似化合物的比较
Similar Compounds:
- 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(2-pyridyl)sulfamoyl)phenyl)acetamide:
- 2-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide:
The presence of the thiazole-based sulfonamide distinguishes this compound from its analogs, potentially enhancing its interaction with specific molecular targets and improving its activity profile.
This intricate combination of functional groups within 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide provides a unique platform for further scientific exploration and potential application in various fields.
属性
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S2/c19-11-1-6-15-14(9-11)23(18(25)28-15)10-16(24)21-12-2-4-13(5-3-12)30(26,27)22-17-20-7-8-29-17/h1-9H,10H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJCILHVSNFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)
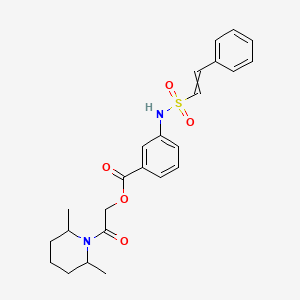

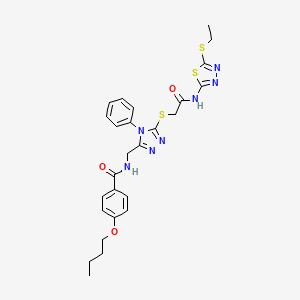
![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)
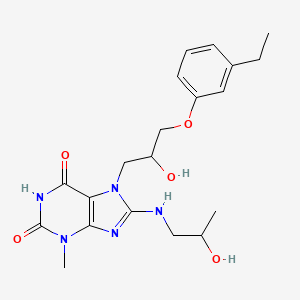
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)

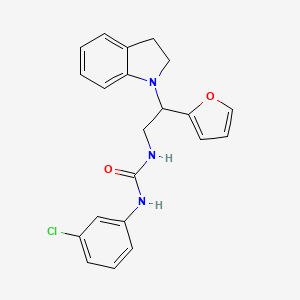
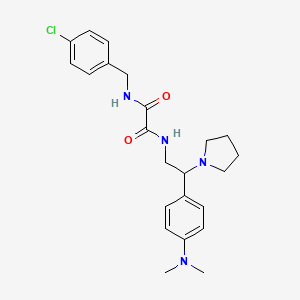
![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)
